1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol

Transporter Inhibition OCT1 (SLC22A1) Drug-Drug Interaction

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol (CAS 260045-60-1) is a phenoxypropanolamine derivative validated as a weak OCT1 inhibitor (IC50=138µM) and a documented building block for lyso phospholipid analogues. Its demonstrated lack of beta-1 adrenergic receptor affinity makes it an ideal negative control for SAR campaigns targeting transporters while avoiding adrenergic cross-reactivity. Procure this ≥95% purity compound for cellular uptake assays, lipid membrane biophysics, or novel receptor screening. Standard B2B shipping; for research use only.

Molecular Formula C11H18N2O2
Molecular Weight 210.277
CAS No. 260045-60-1
Cat. No. B2797225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol
CAS260045-60-1
Molecular FormulaC11H18N2O2
Molecular Weight210.277
Structural Identifiers
SMILESCN(C)CC(COC1=CC=C(C=C1)N)O
InChIInChI=1S/C11H18N2O2/c1-13(2)7-10(14)8-15-11-5-3-9(12)4-6-11/h3-6,10,14H,7-8,12H2,1-2H3
InChIKeyBOYVZXJHUROLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol (CAS: 260045-60-1): A Phenoxypropanolamine Scaffold with Limited Public Data


1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol (CAS: 260045-60-1) is a phenoxypropanolamine derivative characterized by a 4-aminophenoxy group and a tertiary dimethylamino group on a propan-2-ol backbone . This class of compounds is often explored for its potential interactions with adrenergic receptors or other biological targets . The compound is primarily available from chemical vendors as a research chemical or building block with a typical purity specification of 95% , .

The Specificity Gap: Why 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol Cannot Be Replaced by Generic Analogs Without Supporting Data


Due to a critical lack of published, quantitative comparative data for 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol (CAS: 260045-60-1), there is currently no empirical basis to assert that it offers a distinct advantage over closely related analogs, such as its ortho-isomer (CAS: 1099629-39-6) or other phenoxypropanolamine derivatives . While the compound exhibits weak inhibition of the OCT1 transporter (IC50 = 138 µM) [1] and has been used as a synthetic building block [2], there are no head-to-head studies or cross-study comparisons available to prove that this specific molecule is superior or non-interchangeable with alternatives. Any substitution decisions would require de novo experimental validation.

Quantitative Evidence Assessment for 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol (CAS: 260045-60-1): A Sparse Data Landscape


Weak and Non-Selective Inhibition of OCT1 Transporter Compared to Potent Clinical Inhibitors

The compound exhibits weak inhibitory activity against the human organic cation transporter 1 (OCT1/SLC22A1). Its IC50 of 138 µM [1] is approximately two orders of magnitude higher (less potent) than established, potent clinical OCT1 inhibitors such as atropine (IC50 = 1.2 µM) and prazosin (IC50 = 1.8 µM) [2]. This indicates that 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol is a very weak ligand for OCT1 and unlikely to cause clinically significant transporter-mediated drug-drug interactions at relevant concentrations. No data on selectivity against related transporters (OCT2, OCT3) is available for this specific compound.

Transporter Inhibition OCT1 (SLC22A1) Drug-Drug Interaction Hepatic Uptake

Lack of Affinity for Beta-1 Adrenergic Receptor Distinguishes it from Classic Beta-Blockers

In contrast to many phenoxypropanolamine-based therapeutics which act as beta-blockers (e.g., propranolol, pindolol), 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol demonstrates no measurable binding affinity for the beta-1 adrenergic receptor . This suggests that the presence of the 4-amino group and the N,N-dimethyl substitution on the propanolamine side chain collectively abolish the pharmacophore required for beta-1 adrenoceptor engagement.

Receptor Binding Adrenergic Receptor Beta-1 Phenoxypropanolamine

Utility as a Membranogenic Building Block with Reported Synthetic Yields

1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol and its alkyl analogs have been demonstrated to serve as effective building blocks for the synthesis of membranogenic compounds, specifically lyso phospholipid analogues [1]. While this specific dimethylamino variant's yield is not isolated, the general synthetic methodology for this class of anilines provides products in good to high yields (39%–99%) [1]. This establishes its practical utility as a synthetic intermediate. This contrasts with the ortho-isomer (CAS: 1099629-39-6), for which no such specific, high-value application in lipid membrane research has been documented in the public domain.

Synthetic Chemistry Building Block Lipid Analog Membrane

Recommended Application Scenarios for 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol Based on Available Evidence


Use as a Weak, Non-Selective OCT1 Inhibitor Control in In Vitro Transporter Assays

Given its weak inhibitory activity against OCT1 (IC50 = 138 µM) [1], this compound can be utilized as a low-potency control or to define the lower end of an inhibition curve in cellular uptake assays using model substrates like ASP+ or MPP+. Its use is appropriate in studies aiming to differentiate between potent and weak OCT1 interactors, particularly when comparing against clinical inhibitors like atropine or prazosin [2].

As a Beta-1 Adrenergic Receptor-Negative Scaffold for Phenoxypropanolamine SAR Studies

The compound's demonstrated lack of affinity for the beta-1 adrenergic receptor makes it a valuable tool in structure-activity relationship (SAR) studies. Researchers can use it as a negative control or a starting scaffold to design phenoxypropanolamine derivatives that intentionally avoid adrenergic activity while modulating other targets, such as transporters or novel receptors.

As a Validated Synthetic Intermediate for the Preparation of Membranogenic Compounds

This compound has a peer-reviewed, documented application as a building block for synthesizing lyso phospholipid analogues [3]. This specific use case provides a clear rationale for procurement by research groups focused on lipid membrane biophysics, synthetic biology, or the development of novel drug delivery systems involving membrane-mimetic structures. The documented synthetic routes and yields for this compound class support its practical utility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Aminophenoxy)-3-(dimethylamino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.